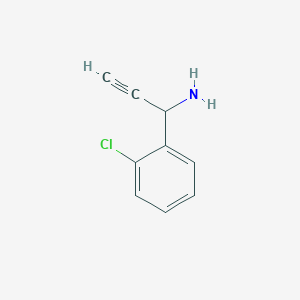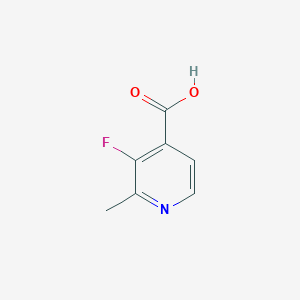![molecular formula C8H7ClN2 B13011856 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13011856.png)
6-(Chloromethyl)pyrrolo[1,2-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a pyrrolo[1,2-b]pyridazine core with a chloromethyl substituent at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine typically involves a multi-step process. One common method is the 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
化学反应分析
Types of Reactions
6-(Chloromethyl)pyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative.
科学研究应用
6-(Chloromethyl)pyrrolo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its cytotoxic properties against certain cancer cell lines.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are not fully elucidated, but studies suggest that it may interfere with DNA synthesis or function, leading to cell death .
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]pyrazines: These compounds share a similar core structure but differ in the position and nature of substituents.
Imidazo[1,2-b]pyridazines: These compounds have a similar bicyclic structure but with different nitrogen positioning.
Uniqueness
6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is unique due to its specific chloromethyl substituent, which imparts distinct reactivity and potential biological activity compared to other similar compounds.
属性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC 名称 |
6-(chloromethyl)pyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H7ClN2/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5H2 |
InChI 键 |
TYBNSKRBFXUYIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=CN2N=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)
![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
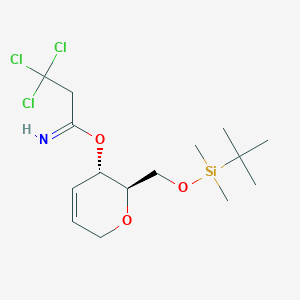
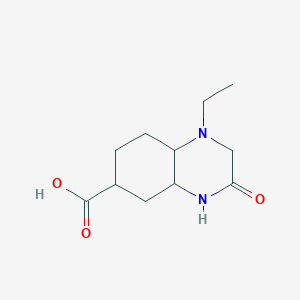
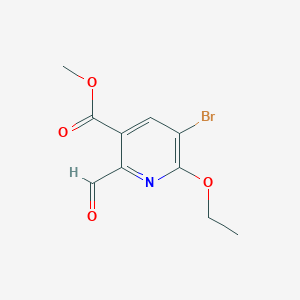

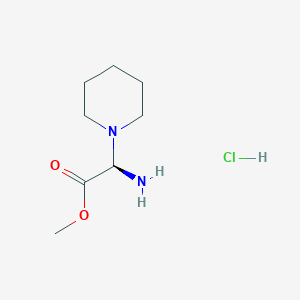
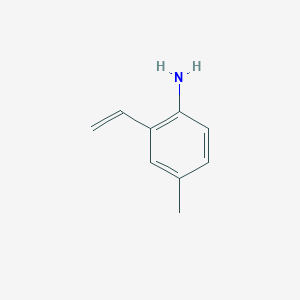

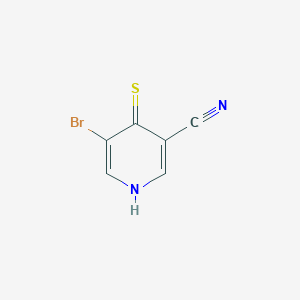
![4-Vinylbenzo[d][1,3]dioxole](/img/structure/B13011821.png)
